Dihydrohonokiol

Description

BenchChem offers high-quality Dihydrohonokiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydrohonokiol including the price, delivery time, and more detailed information at info@benchchem.com.

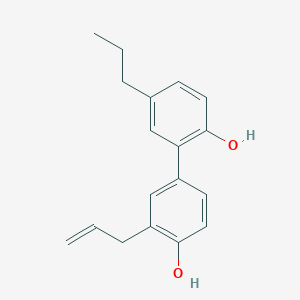

Structure

3D Structure

Properties

Molecular Formula |

C18H20O2 |

|---|---|

Molecular Weight |

268.3 g/mol |

IUPAC Name |

2-(4-hydroxy-3-prop-2-enylphenyl)-4-propylphenol |

InChI |

InChI=1S/C18H20O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h4,7-12,19-20H,2-3,5-6H2,1H3 |

InChI Key |

IBKNHHZQPPUDQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C |

Origin of Product |

United States |

Foundational & Exploratory

Dihydrohonokiol's Neuronal Mechanism of Action: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrohonokiol-B (DHH-B), a lignan (B3055560) derived from Magnolia species, has emerged as a promising neuroprotective agent with significant therapeutic potential for neurological disorders. This technical guide provides a comprehensive overview of the core mechanisms of action of DHH-B in neurons, with a focus on its interaction with GABAergic systems and its role in mitigating neurotoxicity. This document synthesizes quantitative data from preclinical studies, details relevant experimental methodologies, and presents visual representations of key signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Modulation of GABAergic Neurotransmission

Dihydrohonokiol-B primarily exerts its effects on neurons through the modulation of γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system. DHH-B interacts with both GABA-A and GABA-C receptors, leading to a cascade of events that ultimately result in neuronal protection.[1][2]

Interaction with GABA-A Receptors

DHH-B has been shown to be a potent anxiolytic-like agent that involves the GABA-A receptor-gated chloride (Cl⁻) channel complex.[3] Studies on its parent compound, honokiol (B1673403), indicate a positive allosteric modulation of GABA-A receptors, enhancing both phasic and tonic GABAergic neurotransmission in hippocampal dentate granule neurons.[4] While specific EC50 values for DHH-B on different GABA-A receptor subtypes are not yet widely reported, studies on honokiol show EC50 values for enhancing GABA-induced chloride currents ranging from 23.4 µM to 59.6 µM across various subunit compositions.[5][6] Honokiol and its derivatives have shown some selectivity for different GABA-A receptor subtypes, with a more potent enhancing effect on α2 subunit-containing combinations.[7]

Stimulation of GABA-C Receptors

A significant aspect of DHH-B's neuroprotective activity is mediated through the stimulation of GABA-C receptors.[2] This interaction is crucial for its ability to counteract neurotoxicity induced by agents like amyloid-beta and ammonia.[8][9] The stimulation of GABA-C receptors by DHH-B helps to regulate intracellular chloride concentrations, a key factor in maintaining neuronal homeostasis and preventing excitotoxicity.

Neuroprotective Effects Against Amyloid-Beta Toxicity

Alzheimer's disease pathology is closely linked to the neurotoxic effects of amyloid-beta (Aβ) peptides. DHH-B has demonstrated a significant ability to recover Aβ-induced neurotoxicity in cultured rat hippocampal neurons.[8][10]

Attenuation of Aβ-Induced Neuronal Damage

In in vitro models, DHH-B at a concentration of 10 ng/mL has been shown to recover the decrease in neuronal Cl⁻-ATPase activity caused by 10 nM Aβ (25-35).[8][10] This effect is crucial as it helps maintain the proper ionic balance within neurons, which is often disrupted in neurodegenerative conditions. Furthermore, DHH-B prevents the Aβ-induced elevation of intracellular Cl⁻ concentration and the subsequent aggravation of glutamate (B1630785) neurotoxicity.[8][10]

Regulation of Intracellular Chloride Concentration

The maintenance of a low intracellular chloride concentration is vital for the hyperpolarizing and inhibitory actions of GABA in mature neurons. DHH-B plays a protective role by preventing pathological increases in intracellular chloride.

In cultured rat hippocampal neurons, DHH-B dose-dependently inhibits ammonia-induced increases in intracellular Cl⁻ concentration in the range of 1-100 ng/mL.[9][11] This effect is mediated through the stimulation of GABA-C receptors, as it is blocked by the GABA-C receptor antagonist TPMPA, but not by the GABA-A receptor antagonist bicuculline.[9][11]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on Dihydrohonokiol-B and the related compound, honokiol.

Table 1: Effects of Dihydrohonokiol-B on Neuronal Function

| Parameter | Cell/Model System | DHH-B Concentration | Observed Effect | Reference(s) |

| Neuroprotection against Aβ (25-35) | Cultured rat hippocampal neurons | 10 ng/mL | Recovery of Aβ-induced decrease in Cl⁻-ATPase activity | [8][10] |

| Intracellular Cl⁻ Regulation | Cultured rat hippocampal neurons | 1-100 ng/mL | Dose-dependent inhibition of ammonia-induced [Cl⁻]i increase | [9][11] |

| Anxiolytic-like effect | Mouse cortical synaptoneurosomes | 10 and 30 µM | Significant increase in ³⁶Cl⁻ influx in the absence of muscimol | [3] |

| Anxiolytic-like effect | Mouse cortical synaptoneurosomes | 1 µM | Significant enhancement of ³⁶Cl⁻ uptake in the presence of 25 µM muscimol | [3] |

Table 2: Modulatory Effects of Honokiol on GABA-A Receptors

| Receptor Subtype | EC50 (µM) for I-GABA Enhancement | Maximal I-GABA Enhancement (%) | Reference(s) |

| α1β2 | ~30 | 1034 | [5][6] |

| α2β2 | ~40 | 1130 | [5][6] |

| α3β2 | ~50 | 2386 | [5][6] |

| α5β2 | 23.4 | - | [5][6] |

| α1β3 | 59.6 | - | [5][6] |

Signaling Pathways and Experimental Workflows

DHH-B Signaling in Neuroprotection

The neuroprotective effects of DHH-B against amyloid-beta toxicity are initiated by its interaction with GABA-C receptors. This leads to the modulation of intracellular chloride levels and the activity of Cl⁻-ATPase, ultimately preventing glutamate-induced excitotoxicity.

References

- 1. troscriptions.com [troscriptions.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Confirmation of the anxiolytic-like effect of dihydrohonokiol following behavioural and biochemical assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The natural products magnolol and honokiol are positive allosteric modulators of both synaptic and extra-synaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of GABAA-receptors by honokiol and derivatives: subtype selectivity and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Honokiol and magnolol selectively interact with GABAA receptor subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An anxiolytic agent, dihydrohonokiol-B, inhibits ammonia-induced increases in the intracellular Cl(-) of cultured rat hippocampal neurons via GABA(c) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anxiolytic agent, dihydrohonokiol-B, recovers amyloid beta protein-induced neurotoxicity in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

Therapeutic Effects of Dihydrohonokiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrohonokiol (DHH-B), a partially reduced derivative of the neolignan honokiol (B1673403) found in Magnolia bark, is emerging as a compound of significant interest for its therapeutic potential.[1][2] Primarily recognized for its potent anxiolytic and neuroprotective properties, DHH-B is being investigated as a safer alternative to traditional anxiolytics, such as benzodiazepines, due to a more favorable side-effect profile.[3][4][5] This technical guide provides an in-depth overview of the current understanding of Dihydrohonokiol's therapeutic effects, with a focus on its mechanisms of action, preclinical data, and the experimental methodologies used in its evaluation. While much of the anti-cancer research has focused on its parent compound, honokiol, the potential for DHH-B in this area warrants consideration and is discussed herein.

Anxiolytic Effects

The most well-documented therapeutic effect of Dihydrohonokiol is its ability to reduce anxiety-like behaviors in preclinical models. Studies suggest that DHH-B's anxiolytic activity is mediated primarily through its interaction with the GABAergic system.[1][6]

Mechanism of Action

Dihydrohonokiol is believed to exert its calming effects through several mechanisms:

-

GABA Receptor Modulation : DHH-B acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[5][6] It is suggested that DHH-B has a greater affinity for the allosteric site on the GABA receptor compared to honokiol.[7] This interaction with the GABA-A receptor-gated chloride channel complex is a key mechanism for its anxiolytic effects.[5][6]

-

Stress Hormone Regulation : DHH-B has been shown to reduce levels of the stress hormone adrenaline and may also suppress unhealthy levels of cortisol.[3]

-

Antioxidant Activity : By acting as a powerful antioxidant, DHH-B can lower oxidative stress in the brain, which is often associated with anxiety.[8]

Preclinical Efficacy

In vivo studies in mice have demonstrated the potent anxiolytic-like effects of Dihydrohonokiol.

| Experimental Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |

| Elevated Plus-Maze Test | Mice | Oral (p.o.) | 0.04 - 1 mg/kg | Dose-dependent increase in time spent in open arms. | [6] |

| Vogel's Conflict Test | Mice | Oral (p.o.) | 5 mg/kg | Significant increase in punished water intake. | [6] |

In Vitro Evidence

Biochemical assessments have further elucidated the mechanism of Dihydrohonokiol's anxiolytic action.

| Assay | System | Concentration Range | Observed Effect | Reference |

| Muscimol-stimulated 36Cl- uptake | Mouse cortical synaptoneurosomes | 1 µM - 30 µM | Significantly increased 36Cl- influx, enhancing GABAergic neurotransmission. | [6] |

Neuroprotective Effects

Beyond its anxiolytic properties, Dihydrohonokiol has demonstrated significant neuroprotective potential, particularly in models of neurodegenerative diseases like Alzheimer's.[9]

Mechanism of Action

The neuroprotective effects of DHH-B are primarily attributed to its activity at GABA-C receptors and its ability to counteract amyloid-beta (Aβ) induced neurotoxicity.[9][10]

-

GABA-C Receptor Stimulation : DHH-B appears to protect neurons from ammonia-induced increases in intracellular chloride concentration through the stimulation of GABA-C receptors.[11]

-

Recovery from Aβ-induced Neurotoxicity : DHH-B has been shown to recover Aβ-induced decreases in neuronal Cl--ATPase activity and reduce the Aβ-induced elevation of intracellular chloride.[9][10]

Preclinical and In Vitro Data

| Experimental Model | System | Concentration | Observed Effect | Reference |

| Ammonia-induced intracellular Cl- increase | Cultured rat hippocampal neurons | 1 - 100 ng/ml | Dose-dependent inhibition of the ammonia-induced increase in intracellular Cl-. | [11] |

| Amyloid β protein-induced neurotoxicity | Cultured rat hippocampal neurons | 10 ng/ml | Recovered Aβ-induced decrease in neuronal Cl--ATPase activity and reduced Aβ-induced elevation of intracellular Cl-. | [9][10] |

Anti-Cancer Potential: A Look at the Parent Compound Honokiol

While direct evidence for the anti-cancer effects of Dihydrohonokiol is limited, extensive research on its parent compound, honokiol, provides a strong rationale for investigating DHH-B in this capacity. Honokiol has been shown to possess anti-angiogenic, anti-inflammatory, and anti-tumor properties in preclinical models.[1][7]

Mechanism of Action of Honokiol

Honokiol's anti-cancer effects are multi-faceted, targeting several key signaling pathways involved in cancer initiation and progression:[12][13]

-

Induction of Apoptosis : Honokiol induces programmed cell death in various cancer cell lines.[7]

-

Inhibition of Angiogenesis : It inhibits the formation of new blood vessels that tumors need to grow.[7]

-

Cell Cycle Arrest : Honokiol can halt the proliferation of cancer cells.[14]

-

Modulation of Signaling Pathways : Honokiol has been shown to target pathways such as NF-κB, STAT3, EGFR, and mTOR.[15]

In Vitro Anti-Cancer Activity of Honokiol

The following table summarizes the half-maximal inhibitory concentration (IC50) values of honokiol in various cancer cell lines. This data for the parent compound suggests that Dihydrohonokiol may also possess cytotoxic activity against cancer cells.

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| Ovarian Cancer | SKOV3 | 48.71 ± 11.31 | [15] |

| Ovarian Cancer | Caov-3 | 46.42 ± 5.37 | [15] |

| Breast Cancer | MCF7 | 19.7 | [16] |

| Fulvestrant-Resistant Breast Cancer | MCF7/FUL | 9.1 | [16] |

Pharmacokinetics

Currently, there is a lack of specific pharmacokinetic data for Dihydrohonokiol in the public domain. Most available research has focused on the pharmacokinetics of honokiol.[17][18] Studies on honokiol indicate that it can cross the blood-brain barrier, a crucial property for its neurological effects.[1] It is plausible that DHH-B, as a metabolite of honokiol, also possesses this ability.[1] Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion of Dihydrohonokiol.

Experimental Protocols & Workflows

Elevated Plus-Maze Test for Anxiolytic Activity

This behavioral assay is used to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.

Vogel's Conflict Test

This test assesses anxiolytic drug effects by measuring the suppression of a punished behavior (drinking water).

Signaling Pathways

Anxiolytic Mechanism of Dihydrohonokiol

The primary anxiolytic mechanism of DHH-B involves the potentiation of GABAergic neurotransmission.

Neuroprotective Mechanism of Dihydrohonokiol

DHH-B demonstrates neuroprotective effects by modulating GABA-C receptors and mitigating amyloid-beta-induced toxicity.

References

- 1. troscriptions.com [troscriptions.com]

- 2. researchgate.net [researchgate.net]

- 3. tringali-health.com [tringali-health.com]

- 4. Does dihydrohonokiol, a potent anxiolytic compound, result in the development of benzodiazepine-like side effects? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nubioage.com [nubioage.com]

- 6. Confirmation of the anxiolytic-like effect of dihydrohonokiol following behavioural and biochemical assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. troscriptions.com [troscriptions.com]

- 8. regenlabs.com [regenlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Anxiolytic agent, dihydrohonokiol-B, recovers amyloid beta protein-induced neurotoxicity in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An anxiolytic agent, dihydrohonokiol-B, inhibits ammonia-induced increases in the intracellular Cl(-) of cultured rat hippocampal neurons via GABA(c) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Honokiol induces apoptosis and suppresses migration and invasion of ovarian carcinoma cells via AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Pharmacokinetics and Tissue Distribution of Honokiol and its Metabolites in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Dihydrohonokiol vs. Honokiol: A Comparative Analysis of Chemical Structure and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Honokiol (B1673403), a neolignan biphenol predominantly sourced from the bark of Magnolia species, has garnered significant scientific interest for its pleiotropic pharmacological effects. Its derivative, dihydrohonokiol (DHH-B), exhibits distinct chemical and biological characteristics. This technical guide provides a comprehensive comparison of the chemical structures, physicochemical properties, and biological activities of dihydrohonokiol and honokiol. Detailed experimental protocols for extraction, purification, and synthesis are presented, alongside a comparative analysis of their therapeutic potential. This document aims to serve as a critical resource for researchers and professionals engaged in the exploration and development of these compounds for therapeutic applications.

Chemical Structure

Honokiol and dihydrohonokiol are structurally related biphenolic compounds. Honokiol possesses two allyl side chains attached to its biphenyl (B1667301) core. Dihydrohonokiol, as its name suggests, is a partially reduced derivative of honokiol, wherein one of the allyl groups is hydrogenated to a propyl group. This seemingly minor structural modification leads to significant differences in their physicochemical properties and biological activities.

Below is a visual representation of the chemical structures of honokiol and dihydrohonokiol.

Figure 1: Chemical Structures of Honokiol and Dihydrohonokiol

Physicochemical Properties

The structural variance between honokiol and dihydrohonokiol directly influences their physicochemical characteristics. These properties are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

| Property | Honokiol | Dihydrohonokiol-B | Reference |

| Molecular Formula | C18H18O2 | C18H20O2 | [1][2][3][4] |

| Molecular Weight | 266.33 g/mol | 268.35 g/mol | [1][2][3] |

| Appearance | White solid/fine powder | White powder | [2][5][6][7] |

| Melting Point | 86 - 87.5 °C | Not specified | [1][6] |

| Solubility | Sparingly soluble in water; soluble in benzene, ether, chloroform, ethanol (B145695), and other organic solvents. | Soluble in a wide range of solvents. | [1][2][5] |

Biological Activity and Therapeutic Potential

Both honokiol and dihydrohonokiol exhibit a wide range of biological activities, making them attractive candidates for drug development. However, their potency and mechanisms of action can differ.

Honokiol is known for its anti-inflammatory, antioxidant, antitumor, and neuroprotective properties.[5][8] It can readily cross the blood-brain barrier, a crucial feature for its neurological effects.[5] Dihydrohonokiol-B is particularly noted for its anxiolytic (anti-anxiety) effects, which are believed to be more potent than those of honokiol.[7][9] DHH-B is thought to exert its anxiolytic effects by modulating GABA receptors in the brain.[7][9] It has also shown promise in reducing neurotoxicity induced by amyloid-beta protein, suggesting its potential in the research of neurodegenerative diseases like Alzheimer's.[10]

Experimental Protocols

Extraction of Honokiol from Magnolia Bark

Several methods have been developed for the extraction of honokiol from its natural source.

4.1.1. Solvent Extraction [11]

-

Grinding: The dried bark of Magnolia officinalis is ground into a coarse powder.

-

Extraction: The powdered bark is mixed with a solvent such as 95% ethanol at a specified ratio. The mixture is stirred for a defined period at room temperature or with gentle heating.

-

Filtration: The mixture is filtered to separate the liquid extract from the solid plant material.

-

Concentration: The solvent is removed from the extract under vacuum using a rotary evaporator to yield a concentrated crude extract.

-

Purification: The crude extract is further purified using techniques like liquid-liquid extraction or column chromatography.

4.1.2. Supercritical Fluid Extraction (SFE) [11]

-

Sample Preparation: Powdered magnolia bark is placed in the extraction vessel of an SFE system.

-

Extraction: Supercritical CO2, often with a co-solvent like ethanol, is passed through the sample at controlled temperature and pressure to extract honokiol.

-

Collection: The extracted honokiol is collected in vials. This method is considered more efficient and selective than solvent extraction.

4.1.3. Alkali-Acid Extraction Method [12][13]

-

Alkaline Extraction: The pulverized magnolia bark is extracted with an alkali solution (e.g., sodium hydroxide, potassium hydroxide).

-

Acid Precipitation: The pH of the resulting solution is adjusted with an acid to precipitate the magnolol (B1675913) and honokiol.

-

Purification and Separation: The precipitate is then subjected to further purification steps, including alcohol purification, chromatography, and crystallization to separate honokiol from its isomer, magnolol.

Purification of Honokiol[14]

Due to the structural similarity between honokiol and its isomer magnolol, their separation can be challenging. A common method involves the selective protection of magnolol's diol group.

-

Protection: A mixture of honokiol and magnolol is reacted with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of p-toluenesulfonic acid. This selectively forms a protected acetonide with magnolol.

-

Chromatography: The resulting mixture is then easily separated by flash chromatography on silica (B1680970) gel to yield pure honokiol.

-

Deprotection (for magnolol recovery): The protected magnolol can be deprotected using an acidic solution to yield pure magnolol.

Synthesis of Dihydrohonokiol[15]

Dihydrohonokiol and its derivatives can be synthesized from honokiol derived from plant sources or through total synthesis. One patented method involves the asymmetric coupling of a 4-allylphenylalkyl ether with a 4-alkoxy haloaryl, followed by dealkylation of the resulting dialkoxyl biaryl.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the extraction and purification of honokiol.

Figure 2: General Workflow for Honokiol Extraction and Purification

Conclusion

Dihydrohonokiol and honokiol, while structurally similar, exhibit distinct physicochemical properties and biological activities. The reduction of one allyl group to a propyl group in dihydrohonokiol appears to enhance its anxiolytic potential. The detailed experimental protocols provided herein offer a foundation for researchers to extract, purify, and synthesize these compounds for further investigation. A deeper understanding of their structure-activity relationships is paramount for the development of novel therapeutics targeting a range of disorders, from anxiety to neurodegenerative diseases. This guide serves as a comprehensive resource to facilitate such endeavors.

References

- 1. chembk.com [chembk.com]

- 2. Dihydrohonokiol-B - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. scbt.com [scbt.com]

- 4. Honokiol | C18H18O2 | CID 72303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Honokiol - Wikipedia [en.wikipedia.org]

- 6. Honokiol | 35354-74-6 [chemicalbook.com]

- 7. purelife-bio.com [purelife-bio.com]

- 8. Honokiol | 35354-74-6 | Benchchem [benchchem.com]

- 9. troscriptions.com [troscriptions.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. botanicalcube.com [botanicalcube.com]

- 12. CN101857531A - Method for extracting magnolol and honokiol from magnolia bark - Google Patents [patents.google.com]

- 13. CN101759532A - Method for extracting magnolol and honokiol from magnolia officinalis - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Dihydrohonokiol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrohonokiol (DHH-B), a partially reduced derivative of the neolignan honokiol (B1673403) found in Magnolia bark, has garnered significant interest for its potent anxiolytic properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of Dihydrohonokiol. Due to a notable lack of direct pharmacokinetic data for Dihydrohonokiol in publicly available literature, this guide leverages data from its parent compound, honokiol, to provide a foundational understanding, while clearly delineating the existing knowledge gaps. The guide details the metabolic pathways, analytical methodologies for quantification, and the primary signaling pathway through which Dihydrohonokiol is believed to exert its effects. All quantitative data for honokiol are presented in structured tables, and experimental protocols are described to facilitate future research in this promising area.

Introduction

Dihydrohonokiol-B (3'-(2-propenyl)-5-propyl-(1,1'-biphenyl)-2,4'-diol) is a metabolite and derivative of honokiol, a compound extensively studied for its pleiotropic effects, including anti-tumorigenic, anti-inflammatory, and neuroprotective activities.[1] Dihydrohonokiol has demonstrated significant anxiolytic-like activity, potentially mediated through its interaction with γ-aminobutyric acid (GABA) receptors.[2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is critical for its development as a potential therapeutic agent. This document synthesizes the available preclinical data, primarily focusing on honokiol as a proxy, to build a comprehensive picture of Dihydrohonokiol's journey through the body.

Pharmacokinetics

The study of pharmacokinetics involves the characterization of a drug's movement into, through, and out of the body.[3] Currently, detailed pharmacokinetic studies specifically on Dihydrohonokiol are scarce. Therefore, the following sections summarize the pharmacokinetic parameters of its parent compound, honokiol, to provide an inferred profile for Dihydrohonokiol. It is crucial to note that while structurally related, the pharmacokinetic properties of Dihydrohonokiol may differ from those of honokiol.

Absorption

Honokiol exhibits rapid absorption after oral administration in preclinical models.[4] However, its oral bioavailability is generally low, which is a common characteristic of lipophilic compounds.[4][5]

Distribution

Following absorption, honokiol is distributed to various tissues. Due to its lipophilic nature, it can cross the blood-brain barrier, which is consistent with its observed effects on the central nervous system.[6]

Metabolism

Honokiol undergoes extensive metabolism, primarily in the liver. The main metabolic pathways are glucuronidation and sulfation.[7] It is metabolized into several metabolites, including hydroxylated, sulfated, and glucuronidated forms.[8] Dihydrohonokiol itself is a reduced derivative of honokiol.[2]

Excretion

The metabolites of honokiol are more water-soluble and are subsequently eliminated from the body.

Table 1: Pharmacokinetic Parameters of Honokiol in Rats (Intravenous Administration)

| Dose | Half-life (t½) | Reference |

| 5 mg/kg | 49.05 minutes | [8] |

| 10 mg/kg | 56.24 minutes | [8] |

Table 2: Pharmacokinetic Parameters of Honokiol in Rodents (Oral Administration)

| Species | Dose | Tmax | t½ | Absolute Bioavailability | Reference |

| Rat | 40 mg/kg | 20 minutes | 290 minutes | Not Reported | [4][9] |

| Rat | 50 mg/kg (in emulsion) | 1.2 hours (72 min) | 3.1 hours (186 min) | 5.3% | [4][9] |

Bioavailability

The bioavailability of a drug is the fraction of an administered dose that reaches the systemic circulation unchanged. Honokiol has been reported to have low oral bioavailability in rats, in the range of 5%.[4][5] This is likely due to extensive first-pass metabolism in the liver.[7] The bioavailability of Dihydrohonokiol has not been explicitly reported and remains a critical area for future investigation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible pharmacokinetic studies. The following sections outline representative methodologies for key experiments, primarily based on studies of honokiol.

Animal Studies: Oral Gavage and Blood Collection

Objective: To determine the pharmacokinetic profile of a compound after oral administration in mice.

Procedure:

-

Animal Model: Male ddY mice, 7 weeks of age, are commonly used.[10]

-

Dosing: The compound (e.g., Dihydrohonokiol) is suspended in a vehicle such as 0.5% ethanol (B145695) in distilled water containing 0.1% Tween-80.[11] The suspension is administered via oral gavage at a specific dose (e.g., 1 mg/kg).[10]

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration. Blood can be collected via the retro-orbital plexus or tail vein into heparinized tubes.[12]

-

Plasma Preparation: The collected blood is centrifuged (e.g., at 12,000 rpm for 10 minutes) to separate the plasma, which is then stored at -40°C until analysis.[13]

Diagram 1: Experimental Workflow for a Preclinical Pharmacokinetic Study

References

- 1. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. troscriptions.com [troscriptions.com]

- 3. research-portal.uu.nl [research-portal.uu.nl]

- 4. researchgate.net [researchgate.net]

- 5. Predicting human pharmacokinetics from preclinical data: volume of distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ouv.vt.edu [ouv.vt.edu]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. paulinamedicalclinic.com [paulinamedicalclinic.com]

- 11. Frontiers | Neuro-Modulating Effects of Honokiol: A Review [frontiersin.org]

- 12. daikinchemicals.com [daikinchemicals.com]

- 13. researchgate.net [researchgate.net]

Dihydrohonokiol: A Technical Guide to its Natural Sources, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrohonokiol (DHH-B), a partially reduced derivative of honokiol (B1673403), is a biphenolic compound of significant interest in the pharmaceutical and nutraceutical industries.[1] Primarily sourced from the bark of various Magnolia species, it exhibits potent anxiolytic and neuroprotective properties. This technical guide provides an in-depth overview of the natural occurrence of dihydrohonokiol, methodologies for its extraction and quantification, and its interaction with key signaling pathways, particularly the GABA-A receptor. While quantitative data for dihydrohonokiol in its natural sources is limited, this guide presents data for its parent compounds, honokiol and magnolol (B1675913), as a proxy.

Natural Occurrence and Sources

Dihydrohonokiol is a metabolite of honokiol, a neolignan found in the bark, seed cones, and leaves of trees belonging to the genus Magnolia.[1] Traditionally used in Chinese and Japanese medicine, extracts from Magnolia officinalis and other species have been recognized for their sedative and anxiolytic effects.

Primary Natural Sources of Parent Compounds (Honokiol and Magnolol):

-

Magnolia officinalis : The most well-documented source, widely used in traditional medicine. The bark is the primary part of the plant utilized.

-

Magnolia obovata : Also known as the Japanese cucumber tree, its bark is a known source of honokiol and magnolol.[1]

-

Magnolia grandiflora : Native to the Southeastern United States, this species has been identified as a source of honokiol.

-

Magnolia dealbata : A Mexican species of Magnolia that also contains honokiol.

While dihydrohonokiol itself is a derivative, its presence in biological systems is a result of the metabolism of honokiol. Therefore, the abundance of honokiol in these species is a direct indicator of the potential for dihydrohonokiol formation.

Table 1: Quantitative Analysis of Honokiol and Magnolol in Magnolia Species

| Plant Species | Plant Part | Compound | Concentration (% w/w) | Analytical Method |

| Magnolia officinalis | Bark | Honokiol | 0.75 | HPLC-UV |

| Magnolia officinalis | Bark | Magnolol | 1.76 | HPLC-UV |

| Magnolia obovata | Bark | Honokiol | Varies | HPLC-ECD |

| Magnolia obovata | Bark | Magnolol | Varies | HPLC-ECD |

| Magnolia obovata | Phloem | Honokiol | Varies | HPLC-ECD |

| Magnolia obovata | Phloem | Magnolol | Varies | HPLC-ECD |

| Magnolia obovata | Wood | Honokiol | Varies | HPLC-ECD |

| Magnolia obovata | Wood | Magnolol | Varies | HPLC-ECD |

| Magnolia obovata | Leaf Blades | Honokiol | Varies | HPLC-ECD |

| Magnolia obovata | Leaf Blades | Magnolol | Varies | HPLC-ECD |

| Magnolia obovata | Petioles | Honokiol | Varies | HPLC-ECD |

| Magnolia obovata | Petioles | Magnolol | Varies | HPLC-ECD |

Experimental Protocols

Extraction of Honokiol and Magnolol from Magnolia Bark

This protocol is based on an alkaline extraction method followed by acid precipitation.

Materials:

-

Dried Magnolia bark, pulverized

-

Sodium hydroxide (B78521) (NaOH) solution (0.1-0.8% w/v)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Mix the pulverized Magnolia bark with a 0.1-0.8% NaOH solution.

-

Stir the mixture at room temperature for 2-3 hours to extract the phenolic compounds.

-

Filter the mixture to separate the solid residue from the alkaline extract.

-

Acidify the alkaline extract with HCl to a pH of 2-3 to precipitate the crude honokiol and magnolol.

-

Filter the solution to collect the precipitate.

-

Wash the precipitate with water to remove excess acid and salts.

-

Dissolve the precipitate in ethanol for further purification.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a general method for the quantification of honokiol and magnolol, which can be adapted for dihydrohonokiol.

Instrumentation:

-

HPLC system with a UV or electrochemical detector (ECD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of methanol, water, and phosphoric acid (e.g., 65:35:0.5, v/v/v).

Procedure:

-

Prepare standard solutions of honokiol and magnolol (and dihydrohonokiol if available) of known concentrations in the mobile phase.

-

Prepare the sample by dissolving the ethanol extract from the extraction protocol in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Set the flow rate to 1.0 mL/min and the detection wavelength to approximately 290 nm for UV detection. For ECD, an applied potential of +0.8 V vs. Ag/AgCl can be used.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify and quantify the peaks based on the retention times and the calibration curve of the standards.

Signaling Pathway and Experimental Workflow Diagrams

Dihydrohonokiol Interaction with the GABA-A Receptor

Dihydrohonokiol, like its parent compound honokiol, is a positive allosteric modulator of the GABA-A receptor. This interaction enhances the inhibitory effects of the neurotransmitter GABA, leading to the anxiolytic and sedative properties of the compound.

References

Early Discovery and Research of Dihydrohonokiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrohonokiol (DHH-B), a partially reduced derivative of honokiol, has emerged as a significant molecule of interest in neuropsychopharmacology, primarily for its potent anxiolytic properties. This technical guide delves into the early discovery, synthesis, and foundational research that established the pharmacological profile of Dihydrohonokiol. The initial investigations, predominantly conducted in the late 1990s and early 2000s, laid the groundwork for understanding its mechanism of action and therapeutic potential. DHH-B is chemically identified as 3'-(2-propenyl)-5-propyl-(1,1'-biphenyl)-2,4'-diol.

Early Discovery and Synthesis

The initial exploration into Dihydrohonokiol was driven by the hypothesis that reduced forms of honokiol, a neolignan from Magnolia bark, might exhibit enhanced anxiolytic activity. A key early disclosure of the synthesis of Dihydrohonokiol can be found in the patent literature.

Synthesis Protocol

The synthesis of Dihydrohonokiol was achieved through the partial hydrogenation of honokiol. A general outline of the synthetic approach involves the reduction of honokiol, which can be accomplished via catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165) (NaBH4)[1].

A more detailed, early method described in a patent (EP0991614A1) involves the following steps:

-

Partial Hydrogenation of Honokiol: Honokiol is subjected to a reduction reaction.

-

Product Isolation: The reaction mixture yields two primary isomers of dihydrohonokiol. The major isomer was identified as 3-n-propyl-5'-(2-propenyl)-l,l'-biphenyl-2',4-diol (DHH-B), and the minor isomer as 5'-n-propyl-3-(2-propenyl)-l,l'-biphenyl-2',4-diol.

-

Purification: The isomers were separated and purified using preparative High-Performance Liquid Chromatography (HPLC).

Characterization Data for the Major Isomer (DHH-B):

-

Mass Spectrometry (m/z): 268

-

Nuclear Magnetic Resonance (NMR) (CDCl3): δ: 0.994 (t,3H), 1.663 (dt,3H), 2.629 (t,2H), 3.347 (d,2H), 5.03-5.11 (m,2H), 5.90-6.04 (m,lH), 6.88-7.20 (m, 6H)

Early Preclinical Research and Key Findings

Pioneering research by Kuribara, Maruyama, and their colleagues in the early 2000s was instrumental in elucidating the anxiolytic effects of DHH-B. Their work established DHH-B as a potent anxiolytic agent with a pharmacological profile distinct from its parent compound, honokiol, and the classical benzodiazepine (B76468), diazepam.

Quantitative Data from Early Studies

The following table summarizes key quantitative data from the initial preclinical evaluations of Dihydrohonokiol-B.

| Parameter | Value | Species | Experimental Model | Reference |

| Anxiolytic-like Activity (Minimum Effective Dose) | 0.04 mg/kg (oral) | Mice | Elevated Plus-Maze Test | Kuribara et al., 2000 |

| Anxiolytic-like Activity (Dose Range) | 0.04 - 1 mg/kg (oral) | Mice | Elevated Plus-Maze Test | Maruyama et al., 2001 |

| Anxiolytic-like Activity (Vogel's Conflict Test) | 5 mg/kg (oral) | Mice | Vogel's Conflict Test | Maruyama et al., 2001 |

| In-vitro 36Cl- Influx (without muscimol) | 10 and 30 µM | Mouse cerebral cortical synaptoneurosomes | 36Cl- Uptake Assay | Maruyama et al., 2001 |

| In-vitro 36Cl- Influx (with 25 µM muscimol) | 1 µM | Mouse cerebral cortical synaptoneurosomes | 36Cl- Uptake Assay | Maruyama et al., 2001 |

Experimental Protocols

Detailed methodologies from the seminal early studies are crucial for the replication and extension of these findings.

Elevated Plus-Maze Test for Anxiolytic-like Activity

This widely used behavioral assay assesses anxiety in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

-

Apparatus: A plus-maze with two open arms (e.g., 25 cm x 5 cm) and two enclosed arms (e.g., 25 cm x 5 cm x 15 cm high).

-

Procedure:

-

Mice are orally administered DHH-B, a vehicle control, or a reference drug (e.g., diazepam).

-

After a set period (e.g., 30-60 minutes), each mouse is placed at the center of the maze, facing an open arm.

-

The behavior of the mouse is recorded for a specified duration (e.g., 5 minutes).

-

-

Primary Measures:

-

Time spent in the open arms.

-

Number of entries into the open and closed arms.

-

-

Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Vogel's Conflict Test

This test is based on the principle of conflict between the motivation to drink and the fear of receiving a mild electric shock.

-

Procedure:

-

Mice are water-deprived for a period (e.g., 24 hours) prior to the test.

-

Animals are administered the test compound (DHH-B), vehicle, or a positive control.

-

Each mouse is placed in an experimental chamber equipped with a drinking spout.

-

After a certain number of licks (e.g., 20), a mild electric shock is delivered through the spout for every subsequent lick.

-

The number of shocks received during a set period (e.g., 5 minutes) is recorded.

-

-

Interpretation: Anxiolytic compounds typically increase the number of shocks the animals are willing to accept to drink, reflecting a reduction in fear or anxiety. Maruyama and colleagues (2001) found that DHH-B significantly increased punished water intake[2].

36Cl- Uptake Assay in Synaptoneurosomes

This in-vitro biochemical assay was used to investigate the mechanism of action of DHH-B on GABA-A receptor function.

-

Preparation of Synaptoneurosomes: Cerebral cortices from mice are homogenized in a suitable buffer and centrifuged to obtain a crude synaptoneurosomal preparation.

-

Assay Procedure:

-

The synaptoneurosomes are pre-incubated with the test compound (DHH-B) at various concentrations.

-

The uptake of radioactive chloride (36Cl-) is initiated by the addition of 36Cl- with or without a GABA-A receptor agonist (e.g., muscimol).

-

The reaction is stopped after a short incubation period by rapid filtration.

-

The amount of radioactivity trapped inside the synaptoneurosomes is measured by liquid scintillation counting.

-

-

Interpretation: An increase in 36Cl- influx indicates a positive allosteric modulation of the GABA-A receptor, leading to enhanced chloride ion channel opening. Early research demonstrated that DHH-B significantly increased 36Cl- influx, both in the absence and presence of muscimol[2].

Proposed Mechanism of Action and Signaling Pathway

The early research strongly suggested that the anxiolytic-like effects of Dihydrohonokiol-B are mediated through the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Figure 1. Proposed signaling pathway for the anxiolytic effect of Dihydrohonokiol-B.

The prevailing hypothesis from the initial studies is that DHH-B acts as a positive allosteric modulator of the GABA-A receptor, likely through the benzodiazepine binding site. This interaction enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and consequently, a reduction in neuronal excitability, which manifests as an anxiolytic effect.

Conclusion

The early research on Dihydrohonokiol-B, from its initial synthesis to its characterization as a potent anxiolytic agent, provided a solid foundation for its continued investigation. The work of researchers in the late 1990s and early 2000s not only identified a promising new therapeutic candidate but also began to unravel its mechanism of action, distinguishing it from both its natural precursor, honokiol, and existing anxiolytic drugs. These foundational studies have paved the way for further development and exploration of Dihydrohonokiol-B in the field of neuroscience and drug discovery.

References

Dihydrohonokiol's Role in Modulating GABAergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Dihydrohonokiol (DHH-B), a metabolite of the neolignan honokiol (B1673403) found in Magnolia bark extracts, and its significant role in modulating the γ-aminobutyric acid (GABA)ergic system. DHH-B is recognized for its potent anxiolytic-like effects, which are primarily mediated through its interaction with GABA receptors, the main inhibitory neurotransmitter receptors in the central nervous system. This document collates quantitative data, detailed experimental protocols, and visual representations of signaling pathways to offer a comprehensive resource for research and development.

Core Mechanism of Action

Dihydrohonokiol-B acts as a positive allosteric modulator (PAM) of GABA-A receptors.[1] Unlike direct agonists that bind to the primary GABA site, DHH-B binds to a distinct allosteric site on the receptor complex. This binding enhances the receptor's affinity for GABA or increases the efficacy of GABA-induced channel opening, leading to an increased influx of chloride (Cl⁻) ions into the neuron.[2] The resulting hyperpolarization of the cell membrane makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory or calming effect on the nervous system. Notably, studies suggest that DHH-B's anxiolytic effects are achieved without the significant motor dysfunction or dependency associated with other GABA-A receptor modulators like benzodiazepines.[1]

Quantitative Data: Potentiation and Modulation

The following tables summarize the quantitative data available for Dihydrohonokiol-B and its parent compound, honokiol, on GABA-A receptors. Data for honokiol is included due to its structural similarity and to provide a broader context for the activity of this class of compounds.

Table 1: Dihydrohonokiol-B (DHH-B) Activity on GABA-A Receptors

| Assay Type | Model System | DHH-B Concentration | Co-agonist (Concentration) | Observed Effect | Reference |

| ³⁶Cl⁻ Influx Assay | Mouse Cortical Synaptoneurosomes | 1 µM | Muscimol (25 µM) | Significant enhancement of ³⁶Cl⁻ uptake | [2] |

| ³⁶Cl⁻ Influx Assay | Mouse Cortical Synaptoneurosomes | 10 µM | None | Significant increase in ³⁶Cl⁻ influx | [2] |

| ³⁶Cl⁻ Influx Assay | Mouse Cortical Synaptoneurosomes | 30 µM | None | Significant increase in ³⁶Cl⁻ influx | [2] |

| Intracellular Cl⁻ Inhibition | Cultured Rat Hippocampal Neurons | 1-100 ng/ml | Ammonia | Dose-dependent inhibition of ammonia-induced Cl⁻ increase | [3] |

Table 2: Honokiol Activity on Recombinant GABA-A Receptors (Expressed in Xenopus oocytes)

| Receptor Subtype Composition | EC₅₀ Value (µM) | Maximal IGABA Enhancement (%) | Reference |

| α₁β₂ | - | 1034 | [4] |

| α₂β₂ | - | 1130 | [4] |

| α₃β₂ | - | 2386 | [4] |

| α₅β₂ | 23.4 | - | [4] |

| α₁β₁ | - | 260 | [4] |

| α₁β₃ | 59.6 | - | [4] |

IGABA: GABA-induced chloride current.

Experimental Protocols

This section details the methodologies used to characterize the interaction of compounds like dihydrohonokiol with GABAergic systems.

Whole-Cell Patch-Clamp Electrophysiology in Neurons or Cell Lines

This technique is the gold standard for measuring the effect of a modulator on GABA-A receptor ion channel function in real-time.

Objective: To measure the potentiation of GABA-evoked currents by DHH-B.

Methodology:

-

Cell Preparation:

-

For brain slices: Anesthetize and decapitate a rodent, dissect the brain region of interest (e.g., hippocampus), and prepare 300-400 µm thick slices using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[5][6]

-

For cultured cells: Use a cell line stably expressing specific GABA-A receptor subunits (e.g., HEK293 cells).[7]

-

-

Solutions:

-

External/Perfusion Solution (aCSF, in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.[5]

-

Internal/Pipette Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH. The high internal chloride concentration allows for the measurement of GABA-A currents as inward currents at a negative holding potential.[5]

-

-

Recording Procedure:

-

Transfer a slice or coverslip with cells to the recording chamber of an upright microscope and perfuse with oxygenated aCSF.

-

Using a micromanipulator, approach a neuron with a glass pipette (3-6 MΩ resistance) filled with the internal solution to form a gigaohm seal (>1 GΩ).[5]

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron's membrane potential at -70 mV in voltage-clamp mode.[5]

-

Establish a stable baseline by applying a low concentration of GABA (e.g., EC₅-EC₂₀) via a rapid perfusion system.

-

Co-apply various concentrations of DHH-B along with the GABA agonist to the cell.

-

Perform a washout step with the GABA agonist alone to observe the reversal of the effect.[5]

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of DHH-B.

-

Calculate the percent potentiation for each concentration of the modulator.

-

Plot the dose-response curve and fit with a Hill equation to determine the EC₅₀ value.[5]

-

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is ideal for studying specific recombinant GABA-A receptor subtypes.

Objective: To determine the subtype selectivity and efficacy of DHH-B.

Methodology:

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂).

-

Recording Procedure:

-

Place a single oocyte in a recording chamber perfused with standard frog Ringer's solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection).[5]

-

Clamp the oocyte membrane potential at -60 mV.[5]

-

Apply a low concentration of GABA (EC₅-EC₁₀) to establish a baseline current.

-

Co-apply DHH-B at various concentrations with GABA.[5]

-

-

Data Analysis: Similar to patch-clamp, measure the potentiation of the GABA-evoked current to determine the dose-response relationship for different receptor subtypes.[5]

Radioligand Binding Assay

This assay measures how a compound affects the binding of a radiolabeled ligand to the GABA-A receptor, providing information on binding affinity and site of action.

Objective: To determine if DHH-B binds to the benzodiazepine (B76468) site or other allosteric sites.

Methodology:

-

Membrane Preparation: Prepare synaptic membranes from whole rat forebrain or from cells expressing recombinant receptors.

-

Assay Procedure:

-

Incubate the membranes with a radioligand, such as [³H]flunitrazepam (for the benzodiazepine site) or [³⁵S]TBPS (for the channel pore site), in the presence of varying concentrations of DHH-B.[8][9]

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding at each DHH-B concentration.

-

Determine the IC₅₀ value (the concentration of DHH-B that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key pathways and processes involved in the study of Dihydrohonokiol.

Caption: Dihydrohonokiol enhances GABA-A receptor function via allosteric modulation.

Caption: Workflow for assessing GABA-A receptor modulation by DHH-B.

Conclusion and Future Directions

Dihydrohonokiol-B is a compelling molecule that demonstrates significant positive allosteric modulation of the GABAergic system. Its ability to enhance GABA-A receptor activity underscores its potential as a therapeutic agent for anxiety and other neurological disorders. The available data, primarily from chloride influx assays and comparative analysis with honokiol, confirms its mechanism and efficacy.

Future research should focus on obtaining more precise quantitative data for DHH-B, including its binding affinity (Ki) and its efficacy (EC₅₀ and maximal potentiation) across a wider range of specific GABA-A receptor subunit combinations. Such studies will be critical for elucidating its full pharmacological profile, understanding its potential for subtype selectivity, and guiding the development of novel therapeutics targeting the GABAergic system.

References

- 1. nubioage.com [nubioage.com]

- 2. Confirmation of the anxiolytic-like effect of dihydrohonokiol following behavioural and biochemical assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An anxiolytic agent, dihydrohonokiol-B, inhibits ammonia-induced increases in the intracellular Cl(-) of cultured rat hippocampal neurons via GABA(c) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of GABAA-receptors by honokiol and derivatives: subtype selectivity and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Cellular Targets of Dihydrohonokiol in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrohonokiol (DHH), a bioactive lignan (B3055560) and a metabolite of honokiol (B1673403) found in Magnolia species, has garnered significant scientific interest for its therapeutic potential in the central nervous system (CNS). Its ability to cross the blood-brain barrier positions it as a promising candidate for addressing a range of neurological and psychiatric conditions. This technical guide provides a comprehensive overview of the known cellular targets of Dihydrohonokiol in the CNS, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. While much of the detailed mechanistic research has been conducted on its parent compound, honokiol, the available data for DHH suggests analogous and potent neuropharmacological activity. This document will primarily focus on DHH, with data from honokiol studies provided for context and to indicate probable mechanisms of action.

Primary Cellular Targets and Mechanisms of Action

Dihydrohonokiol exerts its effects in the CNS through modulation of several key signaling pathways and direct interaction with specific molecular targets. These can be broadly categorized into:

-

GABAergic System Modulation: Potentiation of GABAergic neurotransmission is a cornerstone of DHH's anxiolytic and sedative effects.

-

Sirtuin-3 (SIRT3) Activation: Enhancement of mitochondrial function and cellular resilience through the activation of this key deacetylase.

-

STAT3 Signaling Inhibition: A critical pathway for its anti-inflammatory and anti-cancer properties within the CNS.

-

NF-κB Pathway Inhibition: A central mechanism for its neuroprotective and anti-inflammatory actions.

-

Regulation of Apoptosis: Dual roles in promoting apoptosis in cancer cells and inhibiting it in neurodegenerative contexts.

GABAergic System Modulation

Dihydrohonokiol-B (DHH-B) is a potent positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS. This modulation enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This action is believed to be the primary mechanism behind its anxiolytic effects.[1] There is also evidence suggesting a role for GABA-C receptors in the neuroprotective effects of DHH-B.[2][3]

Quantitative Data: GABA Receptor Modulation

The following table summarizes the available quantitative data for the modulation of GABA-A receptors by Dihydrohonokiol-B and its parent compound, Honokiol.

| Compound | Receptor/Assay | Cell Type | Effect | Concentration/Value | Citation |

| Dihydrohonokiol-B | GABA-A receptor-gated Cl⁻ channel | Mouse cortical synaptoneurosomes | Increased ³⁶Cl⁻ influx (in the absence of muscimol) | 10 µM and 30 µM | [1] |

| Dihydrohonokiol-B | GABA-A receptor-gated Cl⁻ channel | Mouse cortical synaptoneurosomes | Significant enhancement of ³⁶Cl⁻ uptake (in the presence of 25 µM muscimol) | 1 µM | [1] |

| Dihydrohonokiol-B | GABA-A receptor-gated Cl⁻ channel | Mouse cortical synaptoneurosomes | Further stimulation of ³⁶Cl⁻ uptake (in the presence of 250 µM muscimol) | 30 µM | [1] |

| Honokiol | α1β3γ2 GABA-A Receptor | HEK-293T cells | Potentiation of GABA-induced current | EC₅₀ = 1.17 ± 0.2 µM | [4] |

| Honokiol | α1β3δ GABA-A Receptor | HEK-293T cells | Potentiation of GABA-induced current | EC₅₀ = 3.01 ± 0.44 µM | [4] |

| Honokiol | α5β2 GABA-A Receptor | Xenopus oocytes | Enhancement of GABA-induced chloride current | EC₅₀ = 23.4 µM | [5] |

| Honokiol | α1β3 GABA-A Receptor | Xenopus oocytes | Enhancement of GABA-induced chloride current | EC₅₀ = 59.6 µM | [5] |

Signaling Pathway: GABAergic Modulation

Dihydrohonokiol's modulation of the GABA-A receptor.

Experimental Protocol: Chloride Uptake Assay

This protocol is based on the methodology used to assess the effect of DHH-B on muscimol-stimulated ³⁶Cl⁻ uptake in mouse cortical synaptoneurosomes.[1]

-

Preparation of Synaptoneurosomes:

-

Homogenize mouse cerebral cortices in a buffered sucrose (B13894) solution.

-

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer.

-

-

³⁶Cl⁻ Uptake Assay:

-

Pre-incubate the synaptoneurosome suspension with varying concentrations of Dihydrohonokiol-B or vehicle control.

-

Initiate chloride uptake by adding a solution containing ³⁶Cl⁻ and a specific concentration of muscimol (B1676869) (or buffer for basal uptake).

-

Terminate the uptake after a short incubation period (typically seconds to minutes) by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove extracellular ³⁶Cl⁻.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a GABA-A receptor antagonist like picrotoxin).

-

Express the results as a percentage of the control (muscimol-stimulated uptake without DHH-B).

-

Sirtuin-3 (SIRT3) Activation

Honokiol is a known activator of SIRT3, a mitochondrial NAD⁺-dependent deacetylase that plays a crucial role in mitochondrial homeostasis, oxidative stress resistance, and cell survival.[6][7] While direct quantitative data for Dihydrohonokiol is limited, its structural similarity to honokiol suggests it likely shares this activity. SIRT3 activation by honokiol has been shown to be neuroprotective in various models of neurological disease.[8][9]

Quantitative Data: SIRT3 Activation

Currently, specific EC₅₀ values for Dihydrohonokiol on SIRT3 activation are not available in the reviewed literature. For context, studies on other SIRT3 activators show EC₅₀ values in the low micromolar range.[10]

Signaling Pathway: SIRT3 Activation and Neuroprotection

Dihydrohonokiol-mediated activation of SIRT3.

Experimental Protocol: SIRT3 Activity Assay (Fluorometric)

This protocol outlines a general method for measuring SIRT3 deacetylase activity, which can be adapted to test the effect of Dihydrohonokiol.

-

Reagents and Materials:

-

Recombinant human SIRT3 enzyme.

-

Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine (B10760008) residue and a fluorescent reporter).

-

NAD⁺ (co-substrate).

-

Developer solution to stop the reaction and generate a fluorescent signal.

-

Assay buffer.

-

Dihydrohonokiol stock solution.

-

-

Assay Procedure:

-

In a microplate, add assay buffer, NAD⁺, and the fluorogenic substrate.

-

Add varying concentrations of Dihydrohonokiol or vehicle control.

-

Initiate the reaction by adding the SIRT3 enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate for a further period to allow for fluorescent signal development.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of SIRT3 activation relative to the vehicle control.

-

Plot the percentage activation against the concentration of Dihydrohonokiol to determine the EC₅₀ value.

-

STAT3 Signaling Inhibition

Honokiol is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[11][12][13] The constitutive activation of STAT3 is implicated in the survival, proliferation, and angiogenesis of various cancers, including those in the CNS. Honokiol's inhibition of STAT3 phosphorylation is a key mechanism for its anti-tumor effects.[11][14]

Quantitative Data: STAT3 Inhibition

| Compound | Cell Line | Effect | IC₅₀ Value | Citation |

| Honokiol | PC9-BrM3 (Lung Cancer Brain Metastasis) | Inhibition of proliferation | 28.4 µM | [13] |

| Honokiol | H2030-BrM3 (Lung Cancer Brain Metastasis) | Inhibition of proliferation | 25.7 µM | [13] |

Signaling Pathway: STAT3 Inhibition

Inhibition of the STAT3 signaling pathway by Dihydrohonokiol.

Experimental Protocol: Western Blot for p-STAT3

This protocol describes a general procedure to assess the effect of Dihydrohonokiol on STAT3 phosphorylation.[15][16][17][18][19]

-

Cell Culture and Treatment:

-

Culture a relevant CNS cancer cell line (e.g., glioblastoma cells) to approximately 80% confluency.

-

Treat the cells with various concentrations of Dihydrohonokiol for different time points. Include a vehicle-treated control.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.

-

NF-κB Pathway Inhibition

The anti-inflammatory effects of honokiol in the CNS are partly mediated by the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines and enzymes. While direct studies on Dihydrohonokiol are pending, its structural similarity to honokiol suggests a similar mechanism of action.

Signaling Pathway: NF-κB Inhibition

Inhibition of the NF-κB pathway by Dihydrohonokiol.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol provides a framework for assessing the inhibitory effect of Dihydrohonokiol on NF-κB activation.[20][21][22][23]

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or a microglial cell line) in a 96-well plate.

-

Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of Dihydrohonokiol for a specified duration.

-

Stimulate NF-κB activation by adding an inflammatory agent (e.g., TNF-α or LPS).

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of NF-κB activity by Dihydrohonokiol compared to the stimulated control.

-

Determine the IC₅₀ value from the dose-response curve.

-

Regulation of Apoptosis

Honokiol has demonstrated the ability to induce caspase-dependent apoptosis in CNS tumor cells, such as neuroglioma and neuroblastoma.[24][25][26] This is often mediated through the intrinsic mitochondrial pathway. Conversely, in models of neurodegeneration, honokiol can exert anti-apoptotic effects, contributing to its neuroprotective profile. The precise role of Dihydrohonokiol in apoptosis regulation in the CNS is an active area of investigation.

Signaling Pathway: Induction of Apoptosis

Induction of apoptosis by Dihydrohonokiol.

Experimental Protocol: Caspase Activity Assay

This is a general protocol to measure the activity of executioner caspases like caspase-3, a hallmark of apoptosis.[27][28][29][30][31]

-

Cell Culture and Induction of Apoptosis:

-

Culture a relevant cell line (e.g., neuroblastoma cells).

-

Treat the cells with Dihydrohonokiol at various concentrations and for different durations to induce apoptosis.

-

-

Sample Preparation:

-

Lyse the cells to release the cellular contents, including caspases.

-

Determine the protein concentration of the cell lysates.

-

-

Caspase-3 Activity Assay:

-

In a microplate, add a specific amount of protein lysate to the assay buffer.

-

Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC).

-

Incubate the plate at 37°C to allow the caspase to cleave the substrate.

-

-

Data Measurement and Analysis:

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the caspase-3 activity and normalize it to the protein concentration.

-

Express the results as a fold-change compared to the untreated control.

-

Conclusion

Dihydrohonokiol is a multifaceted molecule with a range of cellular targets within the central nervous system. Its primary mechanisms of action, including the potentiation of GABAergic inhibition, activation of the mitochondrial protective enzyme SIRT3, and inhibition of pro-inflammatory and pro-survival pathways like STAT3 and NF-κB, underscore its therapeutic potential for a variety of neurological and psychiatric disorders. While a significant body of research on its parent compound, honokiol, provides a strong foundation for understanding its likely mechanisms, further studies focused specifically on Dihydrohonokiol are necessary to fully elucidate its pharmacological profile and to provide the detailed quantitative data required for its advancement as a clinical candidate. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to further investigate the intricate neuropharmacology of this promising natural compound.

References

- 1. Confirmation of the anxiolytic-like effect of dihydrohonokiol following behavioural and biochemical assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. troscriptions.com [troscriptions.com]

- 3. An anxiolytic agent, dihydrohonokiol-B, inhibits ammonia-induced increases in the intracellular Cl(-) of cultured rat hippocampal neurons via GABA(c) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The natural products magnolol and honokiol are positive allosteric modulators of both synaptic and extra-synaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Honokiol, an activator of Sirtuin-3 (SIRT3) preserves mitochondria and protects the heart from doxorubicin-induced cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Honokiol Targeting SIRT3: From Molecular Mechanisms to Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SIRT3 activator honokiol ameliorates surgery/anesthesia‐induced cognitive decline in mice through anti‐oxidative stress and anti‐inflammatory in hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIRT3 activator Honokiol attenuates β-Amyloid by modulating amyloidogenic pathway | PLOS One [journals.plos.org]

- 10. SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Honokiol Inhibits Constitutive and Inducible STAT3 Signaling via PU.1-Induced SHP1 Expression in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting the intrinsic inflammatory pathway: honokiol exerts proapoptotic effects through STAT3 inhibition in transformed Barrett's cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Honokiol Decreases Lung Cancer Metastasis through Inhibition of the STAT3 Signaling Pathway [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. promega.es [promega.es]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. researchgate.net [researchgate.net]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. The natural product honokiol induces caspase-dependent apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Honokiol induces apoptosis via cytochrome c release and caspase activation in activated rat hepatic stellate cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Honokiol overcomes conventional drug resistance in human multiple myeloma by induction of caspase-dependent and -independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Redirecting [linkinghub.elsevier.com]

- 28. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Dihydrohonokiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrohonokiol (DHHB), a lignan (B3055560) derived from Magnolia bark, is emerging as a compound of significant interest for its therapeutic potential, particularly concerning its anti-inflammatory and neuroprotective properties. As a metabolite of honokiol (B1673403), DHHB is believed to share and potentially exceed some of its parent compound's biological activities. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of Dihydrohonokiol, supported by available quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways. While much of the detailed mechanistic research has been conducted on its parent compound, honokiol, the findings are considered highly relevant to understanding the therapeutic potential of Dihydrohonokiol. This document aims to serve as a comprehensive resource for researchers and professionals in drug development investigating the anti-inflammatory applications of Dihydrohonokiol.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Dihydrohonokiol (DHHB) is a bioactive polyphenolic compound derived from the bark of the Magnolia tree. It is a hydrogenated derivative of honokiol, another well-researched lignan from Magnolia bark known for its pleiotropic therapeutic effects, including anti-inflammatory, anti-angiogenic, and anti-tumor properties.[1] DHHB is noted for its potential as a potent anti-inflammatory agent, acting through multiple molecular pathways to mitigate the inflammatory response.[2] This guide will delineate the current understanding of DHHB's anti-inflammatory actions, focusing on its impact on key signaling cascades and the production of inflammatory mediators.

Mechanisms of Anti-inflammatory Action

Dihydrohonokiol exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified, largely through studies on its parent compound honokiol, include the inhibition of the NF-κB and MAPK signaling pathways, modulation of the NLRP3 inflammasome, and the reduction of reactive oxygen species (ROS).

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target inflammatory genes.[2]

Studies on honokiol have demonstrated its ability to suppress NF-κB activation by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit.[4][5] This inhibitory action leads to a downstream reduction in the expression of NF-κB-regulated inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises several subfamilies, including ERK1/2, JNK, and p38 MAPK, which are activated by various extracellular stimuli, including inflammatory cytokines and stress signals.[6] Activated MAPKs phosphorylate and activate downstream transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes. Honokiol has been shown to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs, thereby suppressing the downstream inflammatory response.[7]

Regulation of the NLRP3 Inflammasome

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Honokiol has been reported to inhibit the activation of the NLRP3 inflammasome, although the precise mechanism is still under investigation.[8]

References

- 1. bowdish.ca [bowdish.ca]

- 2. purelife-bio.com [purelife-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]